molecular formula C10H16O2 B14751249 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one

1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one

Cat. No.: B14751249
M. Wt: 168.23 g/mol
InChI Key: RRAKNOYKYSYKGN-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one, also known as camphoric anhydride, is a bicyclic organic compound with the molecular formula C10H14O3. It is a derivative of camphor and is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is of interest due to its various applications in organic synthesis and its role as an intermediate in the production of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be synthesized through several methods. One common approach involves the oxidation of camphor with reagents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the presence of an oxabicyclo ring system. This structural feature imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3

InChI Key

RRAKNOYKYSYKGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)OC2)C)C

Origin of Product

United States

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